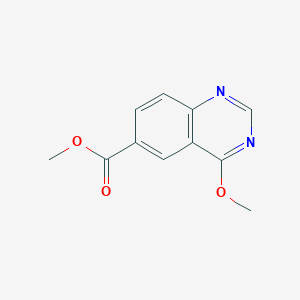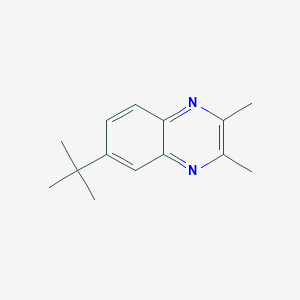
Methyl 4-methoxyquinazoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxyquinazoline-6-carboxylate typically involves the reaction of 4-methoxy-2-nitroaniline with ethyl chloroformate, followed by cyclization and esterification . The reaction conditions often include the use of solvents like methanol and catalysts such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxyquinazoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with potential biological activities .
Scientific Research Applications
Methyl 4-methoxyquinazoline-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-methoxyquinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various physiological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar structure but without the methoxy and carboxylate groups.
Quinazolinone: A derivative with a carbonyl group at the 2-position.
Quinoxaline: A related compound with a nitrogen atom in the benzene ring.
Uniqueness: Methyl 4-methoxyquinazoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Its methoxy group enhances its solubility and its carboxylate group allows for further chemical modifications .
Properties
CAS No. |
648449-00-7 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 4-methoxyquinazoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-10-8-5-7(11(14)16-2)3-4-9(8)12-6-13-10/h3-6H,1-2H3 |
InChI Key |
JKKYSYOVHPLTKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)

![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)

![2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole](/img/structure/B15068448.png)
![N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15068449.png)


![6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B15068452.png)


![4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15068472.png)
